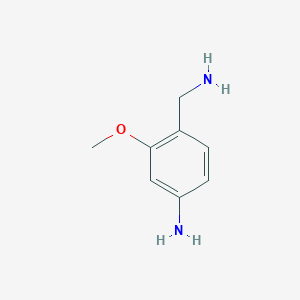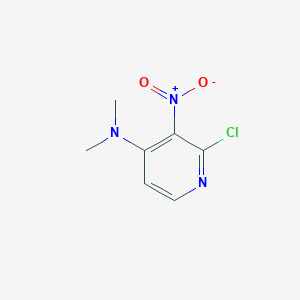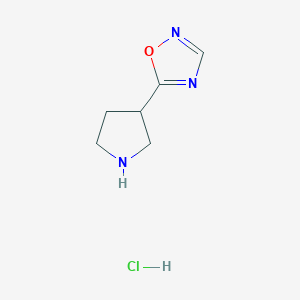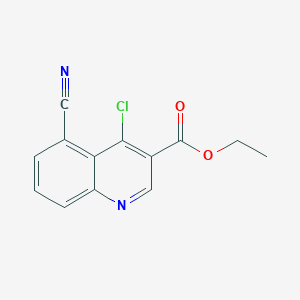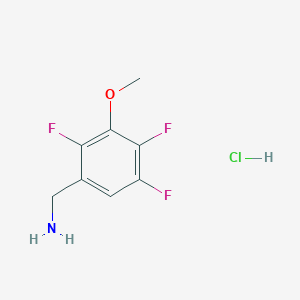
tert-Butyl (cyano(cyclopropyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (cyano(cyclopropyl)methyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a cyano group, and a cyclopropylmethyl group.
Preparation Methods
The synthesis of tert-Butyl (cyano(cyclopropyl)methyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate then undergoes a Curtius rearrangement to form the desired carbamate. The reaction conditions are generally mild, and the yields are high.
In industrial settings, the production of carbamates often involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be synthesized by reacting tert-butyl carbamate with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Chemical Reactions Analysis
tert-Butyl (cyano(cyclopropyl)methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and palladium catalysts for cross-coupling reactions . Major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles .
Scientific Research Applications
tert-Butyl (cyano(cyclopropyl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (cyano(cyclopropyl)methyl)carbamate involves the formation of a stable carbamate group that protects the amine functionality during chemical reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine group for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the other functional groups present in the molecule.
Comparison with Similar Compounds
Similar compounds to tert-Butyl (cyano(cyclopropyl)methyl)carbamate include other carbamates such as:
tert-Butyl carbamate: Used as a protecting group for amines and in the synthesis of N-Boc-protected anilines.
Carboxybenzyl (CBz) carbamate: Another protecting group for amines that can be removed using catalytic hydrogenation.
Fluorenylmethoxy (FMoc) carbamate: Used as a protecting group that can be removed with an amine base.
The uniqueness of this compound lies in its combination of a tert-butyl group, a cyano group, and a cyclopropylmethyl group, which provides specific reactivity and stability characteristics.
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
tert-butyl N-[cyano(cyclopropyl)methyl]carbamate |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-8(6-11)7-4-5-7/h7-8H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
LHWBWOBMUPVVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


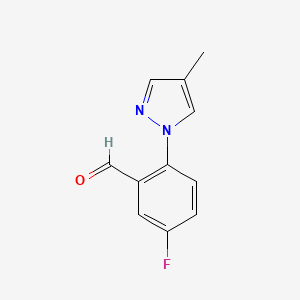
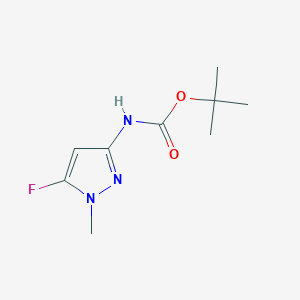
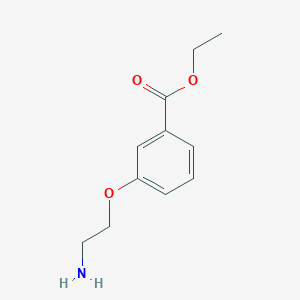
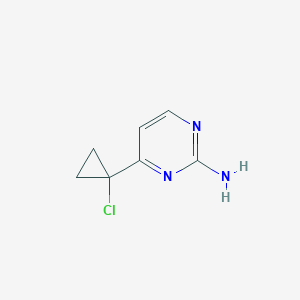
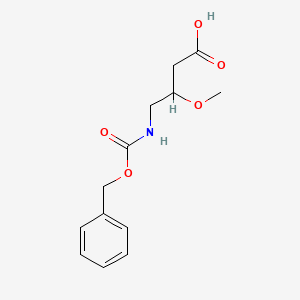
![1,8-Diazaspiro[5.5]undecane](/img/structure/B13504995.png)
